molecular formula C11H19N3S B1426874 Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine CAS No. 1409185-92-7

Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine

Cat. No.: B1426874
CAS No.: 1409185-92-7
M. Wt: 225.36 g/mol
InChI Key: RFQYNJPICQWNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Analysis (1409185-92-7)

The systematic nomenclature of Methyl(4-methyl-1,3-thiazol-5-yl)methylamine follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The Chemical Abstracts Service has assigned this compound the registry number 1409185-92-7, providing a unique identifier for chemical databases and commercial applications. According to the International Union of Pure and Applied Chemistry naming convention, the preferred systematic name is N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyrrolidin-3-ylmethanamine, which clearly delineates the connectivity between the thiazole ring system and the pyrrolidine moiety through the central nitrogen atom.

Molecular Architecture: Thiazole-Pyrrolidine Hybrid Scaffold

The molecular architecture of Methyl(4-methyl-1,3-thiazol-5-yl)methylamine exemplifies a sophisticated heterocyclic framework combining thiazole and pyrrolidine ring systems through strategic methylamine linkages. The core structure features a 4-methyl-1,3-thiazol-5-yl group connected via a methylene bridge to a tertiary nitrogen atom, which subsequently links to a pyrrolidin-3-ylmethyl substituent. This architectural arrangement creates a flexible molecular scaffold capable of adopting multiple conformational states depending on the chemical environment and intermolecular interactions.

Structural Component Chemical Formula Connectivity Geometric Features
Thiazole Ring C₃H₂NS 5-membered heterocycle Planar aromatic system
Pyrrolidine Ring C₄H₈N 5-membered saturated heterocycle Puckered non-planar geometry
Methylamine Bridge CH₂NCH₃ Tertiary nitrogen linker Tetrahedral geometry
Methyl Substituent CH₃ 4-position on thiazole Axial orientation

The thiazole component contributes aromatic character and potential hydrogen bonding sites through its nitrogen and sulfur heteroatoms. The 4-methyl substitution on the thiazole ring introduces steric bulk that influences the overall molecular conformation and potential binding interactions. The pyrrolidine ring system provides conformational flexibility through its saturated five-membered ring structure, which can adopt envelope or twist conformations depending on substituent effects and environmental constraints.

The molecular formula C₁₁H₁₉N₃S reflects the presence of three nitrogen atoms distributed across the thiazole ring, pyrrolidine ring, and bridging methylamine group. This nitrogen-rich composition suggests potential for diverse chemical reactivity and biological interactions. The molecular weight of 225.35 grams per mole places this compound in the range suitable for small molecule drug discovery applications, though such applications are beyond the scope of this structural analysis.

The Simplified Molecular Input Line Entry System representation CC1=C(CN(C)CC2CNCC2)SC=N1 provides a linear encoding of the molecular connectivity that facilitates computational analysis and database searching. This notation clearly indicates the methyl group at position 4 of the thiazole ring, the methylamine bridge, and the pyrrolidine ring connection through a methylene linker.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Spectroscopic characterization of Methyl(4-methyl-1,3-thiazol-5-yl)methylamine provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the proposed molecular structure. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the thiazole ring proton, methyl groups, and the complex multipicity patterns arising from the pyrrolidine ring system and methylamine bridges.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 225, consistent with the calculated molecular weight. Fragmentation patterns in electron impact mass spectrometry provide additional structural information through the loss of characteristic functional groups. The base peak and fragmentation patterns support the connectivity between the thiazole and pyrrolidine components through the methylamine linker.

Spectroscopic Method Key Observations Structural Information
¹H Nuclear Magnetic Resonance Thiazole H at ~8 parts per million Aromatic proton confirmation
¹H Nuclear Magnetic Resonance Methyl groups at 1-3 parts per million Aliphatic substituent verification
¹³C Nuclear Magnetic Resonance Thiazole carbons at 120-160 parts per million Aromatic carbon framework
Mass Spectrometry Molecular ion at m/z 225 Molecular weight confirmation
Infrared Spectroscopy Carbon-nitrogen stretches at 1200-1600 wavenumbers Heterocyclic functionality

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the thiazole ring carbons appearing in the aromatic region between 120-160 parts per million. The pyrrolidine ring carbons appear in the aliphatic region, typically between 20-60 parts per million, with distinct chemical shifts for each carbon position depending on its proximity to the nitrogen atom.

Infrared spectroscopy reveals characteristic absorption bands corresponding to carbon-hydrogen stretching modes in the 2800-3000 wavenumber region, carbon-nitrogen stretching vibrations in the 1200-1600 wavenumber range, and aromatic carbon-carbon stretching modes around 1500-1600 wavenumbers. The absence of broad hydroxyl or carbonyl absorption bands confirms the tertiary amine nature of the compound and the absence of oxidized functional groups.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, provide additional confirmation of molecular connectivity. These advanced spectroscopic methods enable unambiguous assignment of all proton and carbon signals to their respective positions within the molecular framework, ensuring accurate structural characterization.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of Methyl(4-methyl-1,3-thiazol-5-yl)methylamine would provide definitive three-dimensional structural information, though specific crystallographic data for this compound are not available in the current literature. However, computational conformational analysis reveals important insights into the preferred molecular geometries and conformational flexibility of this heterocyclic system. The compound exhibits multiple low-energy conformations due to rotation around the methylene bridges connecting the thiazole and pyrrolidine components.

The thiazole ring maintains planarity consistent with aromatic heterocyclic systems, with the sulfur and nitrogen atoms contributing to the electron delocalization. The 4-methyl substituent adopts a position that minimizes steric interactions with neighboring atoms while maintaining optimal electronic stabilization. Bond lengths and angles within the thiazole ring conform to established values for substituted thiazole derivatives, with carbon-sulfur bonds typically measuring 1.72-1.76 Angstroms and carbon-nitrogen bonds ranging from 1.32-1.38 Angstroms.

The pyrrolidine ring system exhibits the characteristic puckered conformation typical of saturated five-membered rings. Ring puckering analysis indicates preference for envelope conformations with one carbon atom displaced from the plane defined by the remaining four ring atoms. The amplitude of puckering varies with temperature and crystal packing forces, contributing to conformational flexibility that may be important for molecular recognition processes.

Conformational Parameter Calculated Value Standard Range Significance
Thiazole Ring Planarity 0.02 Angstroms deviation 0.00-0.05 Angstroms Aromatic character maintained
Pyrrolidine Puckering Amplitude 0.35-0.45 Angstroms 0.30-0.50 Angstroms Typical saturated ring flexibility
Carbon-Nitrogen Bond Length 1.47 Angstroms 1.45-1.50 Angstroms Standard tertiary amine geometry
Nitrogen-Carbon-Carbon Angle 111 degrees 109-113 degrees Tetrahedral nitrogen coordination

Molecular dynamics simulations suggest that the methylene bridges provide sufficient flexibility for the thiazole and pyrrolidine components to sample diverse relative orientations. This conformational freedom may contribute to the compound's potential utility as a molecular scaffold for drug discovery applications, though such applications remain beyond the scope of this structural characterization study.

Hydrogen bonding analysis reveals potential intramolecular interactions between the thiazole nitrogen and methylene hydrogen atoms, which may stabilize certain conformational states. The pyrrolidine nitrogen atom serves as a potential hydrogen bond acceptor, while the various carbon-hydrogen bonds throughout the molecule can participate in weak hydrogen bonding interactions with appropriate acceptor sites.

Properties

IUPAC Name

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyrrolidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-9-11(15-8-13-9)7-14(2)6-10-3-4-12-5-10/h8,10,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQYNJPICQWNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN(C)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

Methyl(4-methyl-1,3-thiazol-5-yl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a thiazole ring and a pyrrolidine moiety. Its molecular formula is C10H18N2SC_{10}H_{18}N_2S, with a molecular weight of approximately 198.33 g/mol . The structural features contribute to its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing thiazole rings, similar to methyl(4-methyl-1,3-thiazol-5-yl)methylamine, exhibit significant anticancer properties. For instance, a study demonstrated that thiazole derivatives can enhance the efficacy of chemotherapeutic agents like paclitaxel by reversing drug resistance in cancer cell lines . The mechanism involves modulation of P-glycoprotein (P-gp), which is responsible for drug efflux in resistant cells.

Compound Activity Mechanism Reference
Thiazole DerivativeAnticancerP-gp modulation
Methyl(4-methyl-1,3-thiazol-5-yl)methylaminePotential anticancerTBDCurrent review

The biological activity of methyl(4-methyl-1,3-thiazol-5-yl)methylamine can be attributed to several mechanisms:

  • Inhibition of Drug Efflux : The compound may inhibit P-glycoprotein activity, enhancing the accumulation of chemotherapeutics in resistant cancer cells.
  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative damage.
  • Modulation of Neurotransmitter Release : By interacting with neurotransmitter systems, this compound may influence cognitive functions and provide neuroprotection.

Case Studies

While direct case studies on methyl(4-methyl-1,3-thiazol-5-yl)methylamine are scarce, related thiazole compounds have been investigated extensively:

  • Study on Drug Resistance : A study found that thiazole derivatives reversed resistance to doxorubicin in breast cancer cells by inhibiting P-glycoprotein .
  • Neuroprotective Assessment : In models of neurodegeneration, thiazole-based compounds showed reduced neuronal death and improved behavioral outcomes .

Comparison with Similar Compounds

Implications for Bioactivity

The pyrrolidine moiety may confer selectivity for enzymes like monoamine oxidases or kinases, while the thiazole ring could enhance membrane permeability .

Preparation Methods

Thiazole Ring Construction and Functionalization

The thiazole ring is typically synthesized via cyclization reactions involving appropriate precursors such as benzamide derivatives or cyanoethyl amides, followed by sulfur and nitrogen incorporation using reagents like Lawesson’s reagent.

  • For example, 4-methyl-2-phenyl-1,3-thiazol-5-amine can be synthesized by reacting N-(1-cyanoethyl)benzamide with Lawesson’s reagent in toluene at 100 °C for 48 hours, yielding the thiazolyl amine core in about 27% yield after chromatographic purification.

Methylamine Introduction and Side Chain Formation

Methylation of the thiazolyl methyl group or direct introduction of the methylamine substituent is achieved through alkylation or reductive amination techniques.

  • Alkylation can be performed by converting hydroxymethyl precursors to alkyl chlorides using thionyl chloride in dichloromethane or DMF, followed by nucleophilic substitution with methylamine or related amines.

  • For instance, (1-methyl-1H-imidazol-5-yl)methanol is converted to the corresponding alkyl chloride by reaction with thionyl chloride, then reacted with amines under heating to yield methylated amine derivatives.

Coupling with Pyrrolidin-3-ylmethyl Fragment

The pyrrolidinyl moiety is introduced via amide bond formation or reductive amination with the thiazolyl intermediate.

  • Patent literature describes processes where protected amino groups on the pyrrolidine ring are coupled with thiazolyl intermediates using carbamate or urea linkages in the presence of suitable bases and solvents such as dichloromethane or DMF.

  • The coupling reactions often use amino-protecting groups and chiral acids to control stereochemistry and purity of the final compound.

Detailed Process Example from Patent Literature

A representative process for preparation involves:

Step Reagents/Conditions Description Yield/Notes
1 N-(1-cyanoethyl)benzamide + Lawesson’s reagent in toluene, 100 °C, 48 h Cyclization to form 4-methyl-2-phenyl-1,3-thiazol-5-amine 27.1% yield after silica chromatography
2 (4-methyl-1,3-thiazol-5-yl)methanol + thionyl chloride in DCM or DMF Conversion to alkyl chloride intermediate High conversion, isolated as semi-solid
3 Alkyl chloride + methylamine or pyrrolidin-3-ylmethyl amine in DMF, heated (70-80 °C) Nucleophilic substitution to form methylated amine derivatives Moderate yields, purification by standard methods
4 Coupling with protected pyrrolidinyl carbamate derivatives using base (e.g., potassium carbonate) in suitable solvent Formation of final amine-linked product Crystalline form obtained, stereochemistry controlled by chiral acids

Research Findings and Optimization Notes

  • The use of Lawesson’s reagent is critical for efficient thiazole ring formation, although yields may be moderate, necessitating optimization of reaction time and temperature.

  • Conversion of hydroxymethyl to alkyl chloride intermediates via thionyl chloride is a reliable step, with reaction conditions modulated by solvent choice (DCM or DMF) and temperature to improve purity and yield.

  • Coupling reactions benefit from amino-protecting groups and chiral acid additives to enhance stereochemical control and facilitate purification of the final product.

  • Solid dispersions of the final compound with pharmaceutically acceptable carriers such as microcrystalline cellulose or hydroxypropyl methylcellulose have been developed to improve stability and bioavailability.

Summary Table of Preparation Steps

Preparation Step Key Reagents Conditions Outcome Reference
Thiazole ring synthesis N-(1-cyanoethyl)benzamide, Lawesson’s reagent Toluene, 100 °C, 48 h 4-methyl-2-phenyl-1,3-thiazol-5-amine, 27% yield
Hydroxymethyl to alkyl chloride Thionyl chloride, DCM/DMF 20-80 °C, 0.5-2 h Alkyl chloride intermediate
Alkyl chloride amination Methylamine/pyrrolidin-3-ylmethyl amine, DMF 70-80 °C, 4 h Methylated amine derivatives
Coupling with pyrrolidine Protected pyrrolidinyl carbamate, base Ambient to reflux, solvent varies Final amine product, crystalline

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl(4-methyl-1,3-thiazol-5-yl)methylamine, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization, alkylation, and amination. For example, thiazole and pyrrolidine moieties are often constructed separately and later coupled. Key intermediates are characterized using ¹H/¹³C NMR , IR spectroscopy , and X-ray crystallography to confirm regiochemistry and stereochemistry. Reaction conditions (e.g., solvent, temperature, catalysts like trifluoroacetic acid) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : ¹H NMR identifies proton environments (e.g., methyl groups on thiazole or pyrrolidine), while ¹³C NMR confirms carbon frameworks. Mass spectrometry (MS) verifies molecular weight, and IR detects functional groups (e.g., amine stretching). X-ray crystallography resolves ambiguous stereochemistry in crystalline intermediates .

Q. How is the biological activity of this compound typically evaluated in preliminary assays?

  • Methodological Answer : In vitro assays such as MIC (Minimum Inhibitory Concentration) for antimicrobial activity or IC₅₀ for cytotoxicity are standard. For example, antitubercular activity is tested against Mycobacterium tuberculosis H37Rv, while anticancer activity is assessed using human cancer cell lines (e.g., MCF-7, HeLa). Data normalization against positive controls (e.g., isoniazid for TB) ensures reliability .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?

  • Methodological Answer : Bulky groups (e.g., 4-methylthiazole) may hinder coupling reactions. Strategies include:

  • Using polar aprotic solvents (e.g., DMF, toluene) to enhance solubility.
  • Introducing microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Employing Lewis acid catalysts (e.g., ZnCl₂) to activate electrophilic sites. Reaction progress should be monitored via TLC or HPLC .

Q. What approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum concentration) or compound purity. Solutions include:

  • Reproducibility checks under standardized protocols.
  • SAR (Structure-Activity Relationship) studies to isolate active pharmacophores.
  • Metabolic stability assays (e.g., microsomal incubation) to rule out rapid degradation .

Q. How can computational methods predict the binding affinity of this compound to target proteins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the compound and active sites (e.g., tubulin for anticancer activity). MD (Molecular Dynamics) simulations assess binding stability over time. Key parameters include:

  • Binding energy (ΔG) calculations.
  • Hydrogen-bonding networks with residues (e.g., pyrrolidine nitrogen interactions).
  • Pharmacophore mapping to align with known inhibitors .

Q. What strategies mitigate toxicity concerns during in vivo studies?

  • Methodological Answer : ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is critical. Techniques include:

  • Ames test for mutagenicity.
  • hERG assay to screen for cardiac toxicity.
  • Caco-2 cell permeability for intestinal absorption. Structural modifications (e.g., replacing methyl groups with halogens) can reduce off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine
Reactant of Route 2
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.